3-Imidazol-1-ylmethyl-4-methoxy-benzaldehyde hydrochloride
Overview
Description
Biochemical Analysis
Biochemical Properties
3-Imidazol-1-ylmethyl-4-methoxy-benzaldehyde hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and protein function. For instance, it may act as an inhibitor or activator of certain enzymes by binding to their active sites or allosteric sites . These interactions can modulate the catalytic activity of enzymes and affect metabolic pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to changes in signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, it may impact the expression of specific genes by modulating transcription factors or epigenetic markers.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other biomolecules . Furthermore, the compound may influence gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to changes in the transcriptional landscape of cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response . High doses of the compound may also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes. The compound’s influence on metabolic flux and metabolite levels can lead to alterations in cellular metabolism . For example, it may affect the activity of enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, resulting in changes in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biochemical effects. For instance, the compound’s presence in the nucleus may influence gene expression, while its localization in the cytoplasm may affect metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazol-1-ylmethyl-4-methoxy-benzaldehyde hydrochloride involves the formation of an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms . The synthetic route typically involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Imidazol-1-ylmethyl-4-methoxy-benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid derivative, while substitution reactions could yield various functionalized imidazole derivatives .
Scientific Research Applications
3-Imidazol-1-ylmethyl-4-methoxy-benzaldehyde hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Imidazol-1-ylmethyl-4-methoxy-benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways . This compound can modulate enzyme activity and affect cellular processes by binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
3-Imidazol-1-ylmethyl-4-methoxy-benzaldehyde hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(imidazol-1-ylmethyl)-4-methoxybenzaldehyde;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-16-12-3-2-10(8-15)6-11(12)7-14-5-4-13-9-14;/h2-6,8-9H,7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKORADKNTNYSQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=CN=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803551 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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